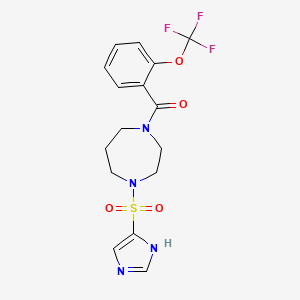

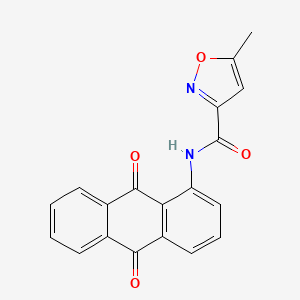

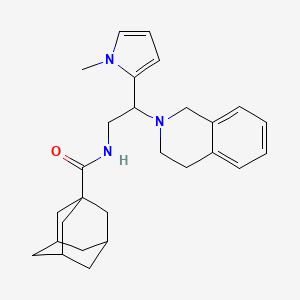

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(trifluoromethoxy)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied. For example, (4H)-imidazol-4-ones have been synthesized for a variety of applications, including natural products, medicine, agriculture, and other applications . In another study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has been used in the synthesis of a variety of compounds. For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .科学的研究の応用

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds containing imidazole rings and sulfonyl groups, which are key structural elements of the compound . These studies focus on the development of novel synthetic pathways and the exploration of the properties of the resulting compounds. For example, the design and synthesis of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, have been reported. This reagent has proven to be an efficient "diazo donor" for the conversion of primary amines into azides and activated methylene substrates into diazo compounds, highlighting its utility in synthetic chemistry (Goddard-Borger & Stick, 2007).

Biological Activities

Compounds with imidazole and sulfonyl functional groups have been explored for their biological activities. Although the specific compound "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(trifluoromethoxy)phenyl)methanone" was not mentioned, similar compounds have shown promising biological and pharmacological properties. For instance, imidazole-based molecules have been evaluated for their corrosion inhibition properties on carbon steel in an acidic medium, indicating the potential for applications in industrial settings to protect metals from corrosion (Costa et al., 2021).

Material Science

In material science, the incorporation of imidazole and sulfonyl groups into polymers has been investigated to enhance their properties. For example, novel poly(amide-ether)s bearing imidazole pendants have been synthesized and characterized, with studies focusing on their physical and optical properties. These materials showed promising features such as solubility in organic solvents, the ability to form thin films, and fluorescence emission, indicating their potential for various applications in material science and engineering (Ghaemy et al., 2013).

作用機序

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O4S/c17-16(18,19)27-13-5-2-1-4-12(13)15(24)22-6-3-7-23(9-8-22)28(25,26)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDSOJXFBCQNHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(trifluoromethoxy)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline](/img/structure/B2885004.png)

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)

![3-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2885019.png)

![Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2885026.png)